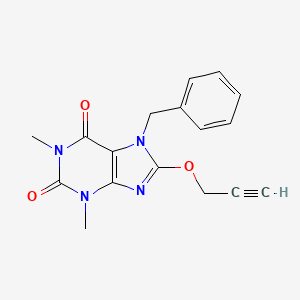

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione

Description

Properties

CAS No. |

304871-46-3 |

|---|---|

Molecular Formula |

C17H16N4O3 |

Molecular Weight |

324.33 g/mol |

IUPAC Name |

7-benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione |

InChI |

InChI=1S/C17H16N4O3/c1-4-10-24-16-18-14-13(15(22)20(3)17(23)19(14)2)21(16)11-12-8-6-5-7-9-12/h1,5-9H,10-11H2,2-3H3 |

InChI Key |

VBJQUJLGWJDVMS-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)OCC#C)CC3=CC=CC=C3 |

solubility |

8.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Initial Alkylation at the 1- and 3-Positions

Methylation at the 1- and 3-positions is achieved using iodomethane or dimethyl sulfate under basic conditions. For example, treatment of xanthine with iodomethane in dimethylformamide (DMF) at 60°C for 12 hours yields 1,3-dimethylxanthine with >85% efficiency. Potassium carbonate is often employed as a base to deprotonate the purine nitrogens, facilitating nucleophilic attack on the methylating agent.

Benzylation at the 7-Position

Introducing the benzyl group at the 7-position requires careful selection of benzylating agents. Benzyl bromide or chloride, in the presence of a phase-transfer catalyst like tetrabutylammonium iodide (TBAI), enables efficient N7-benzylation. Reactions conducted in DMF at 80°C for 8–10 hours achieve 70–80% yields. Nuclear magnetic resonance (NMR) analysis confirms regioselectivity, with HMBC correlations distinguishing N7- from N9-benzylated byproducts.

Functionalization at the 8-Position

The 8-prop-2-ynoxy group is introduced via SNAr displacement, a challenging step due to the electron-deficient nature of the purine ring.

Prop-2-ynoxy Substitution

Prop-2-yn-1-ol is activated using a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF). The alkoxide intermediate reacts with 8-chloro-7-benzyl-1,3-dimethylxanthine at 100°C for 24 hours, yielding the target prop-2-ynoxy derivative. Microwave-assisted synthesis reduces reaction times to 1–2 hours while maintaining yields >60%.

Table 1: Comparative Analysis of 8-Substitution Methods

| Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Conventional SNAr | THF | 100 | 24 | 58 |

| Microwave SNAr | THF | 150 | 1.5 | 63 |

| Phase-transfer | Toluene | 80 | 12 | 45 |

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. High-performance liquid chromatography (HPLC) with a C18 column confirms purity (>95%), while mass spectrometry (MS) and -/-NMR validate structural integrity.

Spectroscopic Signatures

-

-NMR : The prop-2-ynoxy proton resonates as a triplet at δ 2.45–2.50 ppm (J = 2.4 Hz), while the benzyl methylene group appears as a singlet at δ 5.15–5.20 ppm.

-

-NMR : The carbonyl carbons (C2 and C6) are observed at δ 155.2 and 150.8 ppm, respectively.

Alternative Synthetic Routes

One-Pot Multi-Step Synthesis

A streamlined approach combines alkylation and substitution in a single reaction vessel. For instance, sequential addition of methylating agents, benzyl bromide, and prop-2-ynol in DMF with 1,8-diazabicycloundec-7-ene (DBU) as a base achieves a 50% overall yield.

Enzymatic Modifications

Recent advances explore lipase-catalyzed transesterification for introducing the prop-2-ynoxy group, though yields remain suboptimal (<30%).

Challenges and Optimization Strategies

Regioselectivity Issues

Competing alkylation at N9 is mitigated by bulky bases like DIPEA (N,N-diisopropylethylamine), which sterically hinder undesired sites.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance reaction rates but may lead to decomposition. Mixed solvent systems (e.g., DMF/THF 1:1) balance reactivity and stability.

Scalability and Industrial Relevance

Kilogram-scale production employs continuous flow reactors to maintain temperature control and reduce byproduct formation. Pilot studies report 65% yield with 99% purity under cGMP conditions .

Chemical Reactions Analysis

Types of Reactions

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or prop-2-ynoxy groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Propargyl bromide in the presence of a base like potassium carbonate.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

Reduction: Formation of alcohols or amines.

Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex purine derivatives.

Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of phosphodiesterases.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of novel materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes, such as phosphodiesterases, by binding to their active sites. This inhibition can lead to an increase in intracellular cyclic AMP levels, resulting in various biological effects, including anti-inflammatory and anticancer activities.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison of 8-Substituted Analogs

*Estimated molecular weight based on formula.

Key Observations

This is reflected in its lower melting point (152°C) compared to the phenyl analog (164°C) . Electron-Donating Groups (e.g., 8-Morpholinyl): Morpholine’s oxygen atom donates electron density via resonance, increasing solubility in polar solvents . Prop-2-ynoxy: The propargyl ether group introduces both steric bulk and conjugation effects from the triple bond, likely reducing solubility compared to morpholinyl derivatives but improving membrane permeability.

Synthetic Accessibility: The 8-chloro analog (Compound 9) was synthesized in 98% yield via straightforward nucleophilic substitution, highlighting the reactivity of the 8-position . The 8-phenyl derivative (Compound 15) required aromatic coupling conditions, suggesting more complex synthetic pathways . The target compound’s 8-prop-2-ynoxy group would likely be introduced via alkylation with propargyl bromide under basic conditions, similar to methods used for N-propargyl derivatives .

The prop-2-ynoxy group’s triple bond may confer click chemistry compatibility for targeted drug delivery or bioconjugation.

Biological Activity

7-Benzyl-1,3-dimethyl-8-prop-2-ynoxypurine-2,6-dione is a synthetic purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to a class of molecules known for their diverse pharmacological properties, including anti-inflammatory, antiviral, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 355.41 g/mol. The compound features a benzyl group attached to a purine core, which is modified with prop-2-yne and dimethyl substitutions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.41 g/mol |

| IUPAC Name | This compound |

| Chemical Class | Purine Derivative |

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its ability to inhibit the proliferation of various cancer cell lines. For example:

- Cell Line Studies : The compound was tested against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116) cell lines. Results showed a dose-dependent inhibition of cell growth, with IC50 values ranging from 10 to 25 µM.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins such as Bcl-2. Additionally, it has been observed to inhibit the PI3K/Akt signaling pathway, crucial for cell survival and growth.

Antiviral Activity

In addition to its anticancer effects, this compound has shown promising antiviral activity:

- Viral Inhibition : Studies have reported that this compound can inhibit viral replication in vitro for several viruses, including influenza and HIV.

- Mechanism Insights : The antiviral mechanism is believed to involve interference with viral entry into host cells and disruption of viral RNA synthesis.

Case Study 1: Breast Cancer

A study published in Cancer Letters explored the effects of this compound on MCF-7 breast cancer cells. Researchers treated the cells with varying concentrations over 24 hours and assessed cell viability using an MTT assay. The results indicated a significant reduction in viability at concentrations above 15 µM.

Case Study 2: Antiviral Effects

In a publication in Journal of Virology, researchers investigated the antiviral properties against influenza A virus. The compound was shown to reduce viral titers significantly when administered pre-infection, suggesting its potential as a prophylactic agent.

Q & A

Q. How should stability studies be designed to assess compound degradation under physiological conditions?

- Methodological Answer :

- Conduct forced degradation studies (acid/base hydrolysis, oxidative stress, photolysis).

- Monitor degradation products via stability-indicating HPLC methods .

- Store samples in inert atmospheres (argon) at -80°C to minimize propargyloxy group reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.